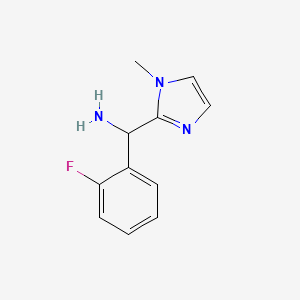

(2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine

Description

Historical Development and Discovery

The development of (2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine represents a significant advancement in the field of fluorinated imidazole derivatives, with its first documented appearance in chemical databases occurring in 2011. The compound's creation was part of broader research efforts to develop novel heterocyclic molecules with enhanced biological and chemical properties through strategic fluorine incorporation. The initial synthesis and characterization work established this compound as a member of the expanding family of fluorinated imidazole derivatives, which have gained considerable attention in pharmaceutical and materials science applications.

The historical development of this compound is intrinsically linked to the evolution of imidazole chemistry, which began in the mid-19th century when Heinrich Debus first synthesized imidazole in 1858 using glyoxal and formaldehyde in ammonia. The progression from simple imidazole structures to complex derivatives like (2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine reflects the sophisticated understanding of heterocyclic chemistry that has developed over more than a century. The incorporation of fluorine atoms into imidazole frameworks represents a more recent development, driven by the recognition that fluorine substitution can significantly enhance biological activity, metabolic stability, and binding affinity in pharmaceutical applications.

Research records indicate that the compound has undergone multiple structural modifications and characterizations since its initial documentation, with the most recent updates to its chemical profile occurring in 2025. This ongoing refinement of structural data demonstrates the continued research interest in this particular molecular framework and its potential applications across various scientific disciplines.

Nomenclature and Chemical Classification

The systematic nomenclature of (2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both aromatic and aliphatic components. The compound is officially designated by the Chemical Abstracts Service registry number 874623-45-7 for the free base form, while the hydrochloride salt variant carries the registry number 1216259-55-0. The molecular formula for the free base is C₁₁H₁₂FN₃, with a corresponding molecular weight of 205.23 grams per mole, while the hydrochloride salt has the formula C₁₁H₁₃ClFN₃ and a molecular weight of 241.69 grams per mole.

Alternative nomenclature systems provide additional descriptive names for this compound, including 1-(2-fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)methanamine and (2-fluorophenyl)-(1-methylimidazol-2-yl)methanamine. These variations reflect different approaches to describing the structural connectivity while maintaining chemical accuracy. The compound's International Chemical Identifier string (InChI=1S/C11H12FN3/c1-15-7-6-14-11(15)10(13)8-4-2-3-5-9(8)12/h2-7,10H,13H2,1H3) provides a standardized computer-readable representation of its molecular structure.

From a chemical classification perspective, this compound belongs to several important categories within organic chemistry. It is classified as a substituted methanamine derivative, featuring both aromatic fluorine substitution and heterocyclic imidazole functionality. The presence of the imidazole ring system places it within the broader category of azole compounds, which are five-membered heterocycles containing nitrogen atoms. The specific positioning of the methyl group on the nitrogen atom at position 1 of the imidazole ring further categorizes it as a 1-methylimidazole derivative.

Table 1: Nomenclature and Identification Data for (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Chemical Abstracts Service Number | 874623-45-7 | 1216259-55-0 |

| Molecular Formula | C₁₁H₁₂FN₃ | C₁₁H₁₃ClFN₃ |

| Molecular Weight | 205.23 g/mol | 241.69 g/mol |

| International Chemical Identifier Key | WUDDQHZJUTYQHJ-UHFFFAOYSA-N | OBKRQQNGZVAMHA-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CN1C=CN=C1C(C2=CC=CC=C2F)N | CN1C=CN=C1C(C2=CC=CC=C2F)N.Cl |

Significance in Heterocyclic Chemistry Research

The significance of (2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine in heterocyclic chemistry research stems from its unique structural features that combine multiple important pharmacophoric elements within a single molecular framework. The compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its structural design incorporates the imidazole ring, which is recognized as one of the most important heterocyclic systems in medicinal chemistry due to its presence in numerous biological molecules and its ability to participate in hydrogen bonding and coordinate with metal ions.

The fluorine atom positioned on the phenyl ring contributes significantly to the compound's research value, as fluorine substitution is known to enhance metabolic stability, alter binding affinity, and improve bioavailability in pharmaceutical applications. Research has demonstrated that fluorine incorporation can lead to enhanced biological activity and improved pharmacokinetic properties, making fluorinated imidazole derivatives particularly attractive for drug development programs. The specific positioning of the fluorine atom at the 2-position of the phenyl ring provides unique electronic and steric effects that can be exploited in structure-activity relationship studies.

Current research applications of this compound span multiple areas of chemistry and biology. In medicinal chemistry, it is being investigated for its potential antimicrobial and antifungal properties, where it may disrupt cellular processes by interacting with specific proteins or enzymes within microorganisms. The compound's ability to serve as a ligand for various biological targets makes it valuable for exploring new therapeutic approaches and understanding molecular recognition mechanisms.

The compound's role in synthetic chemistry extends beyond its direct applications, as it serves as an important intermediate in the preparation of more complex heterocyclic systems. Research has shown that imidazole derivatives can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making them valuable synthetic intermediates. The presence of both the amino group and the aromatic systems provides multiple sites for further functionalization, enabling the construction of diverse molecular architectures.

Table 2: Research Applications and Chemical Properties

| Research Area | Application | Key Properties |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent development | Hydrogen bonding capability, metal coordination |

| Synthetic Chemistry | Building block for complex molecules | Multiple functionalization sites, stable heterocycle |

| Materials Science | Specialty chemical development | Favorable electronic properties, thermal stability |

| Drug Discovery | Structure-activity relationship studies | Enhanced metabolic stability, improved binding affinity |

The compound's significance in heterocyclic chemistry research is further emphasized by its contribution to understanding the fundamental principles governing the behavior of fluorinated heterocycles. Studies of this and related compounds have provided insights into the effects of fluorine substitution on electronic distribution, conformational preferences, and intermolecular interactions. These findings have broader implications for the design of new heterocyclic systems with tailored properties for specific applications.

Properties

IUPAC Name |

(2-fluorophenyl)-(1-methylimidazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c1-15-7-6-14-11(15)10(13)8-4-2-3-5-9(8)12/h2-7,10H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDDQHZJUTYQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(C2=CC=CC=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585346 | |

| Record name | 1-(2-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874623-45-7 | |

| Record name | α-(2-Fluorophenyl)-1-methyl-1H-imidazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874623-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination Route

This is the most commonly reported method for preparing (2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine:

- Step 1: React 2-fluorobenzaldehyde with 1-methyl-1H-imidazole-2-ylamine under mild acidic or neutral conditions to form an imine intermediate.

- Step 2: Reduce the imine using a suitable reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) to yield the secondary amine.

- Step 3: Purify the product and optionally convert it to the hydrochloride salt by treatment with hydrochloric acid.

This method benefits from mild reaction conditions, good yields, and straightforward purification. The reductive amination step is critical and requires careful control of stoichiometry and temperature to avoid over-reduction or side reactions.

Nucleophilic Substitution Route

An alternative approach involves:

- Step 1: Preparation of a halomethyl derivative of 2-fluorophenyl, such as 2-fluorobenzyl chloride.

- Step 2: Nucleophilic substitution with 1-methyl-1H-imidazol-2-ylamine under basic conditions (e.g., potassium carbonate or cesium carbonate) to form the methanamine linkage.

- Step 3: Work-up and purification, followed by salt formation if required.

This method can be advantageous for large-scale synthesis but may require careful handling of halomethyl intermediates, which can be lachrymatory and sensitive.

Literature-Inspired Variations

- Use of acid catalysts such as trifluoroacetic acid (TFA) or acetic acid during imine formation to improve reaction rates.

- Employing bases like diisopropylethylamine (DIEA) or triethylamine (Et3N) to facilitate nucleophilic substitution.

- Optimization of solvents (e.g., methanol, ethanol, dichloromethane) and temperature to maximize yield and purity.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|---|

| Reductive Amination | 2-fluorobenzaldehyde, imidazolyl amine, NaBH4 | Room temp to mild heating, mild acid/base | Mild conditions, high selectivity | Sensitive to moisture, side reactions possible | 70-85 |

| Nucleophilic Substitution | 2-fluorobenzyl chloride, imidazolyl amine, K2CO3 | Elevated temp, aprotic solvent | Scalable, straightforward | Handling of lachrymatory intermediates | 60-75 |

| Acid-Catalyzed Imine Formation + Reduction | 2-fluorobenzaldehyde, imidazolyl amine, TFA, NaBH(OAc)3 | Mild heating, acidic medium | Enhanced imine formation rate | Requires acid handling | 75-80 |

Research Findings and Optimization Notes

- The presence of the fluorine atom on the phenyl ring increases the compound’s lipophilicity and can influence the reactivity of intermediates, necessitating careful control of reaction parameters to avoid side reactions such as over-reduction or polymerization.

- Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming the structure and purity of intermediates and final products.

- Conversion to the hydrochloride salt is typically performed post-synthesis by treatment with HCl in an appropriate solvent, improving the compound’s solubility and stability for storage and biological testing.

- Industrial synthesis may employ continuous flow reactors to enhance reproducibility and scalability, with automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imine or nitrile derivatives.

Reduction: Reduction reactions can further modify the imidazole ring or the fluorophenyl group.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the imidazole nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include imine derivatives, nitriles, and substituted imidazole compounds. These products can have varied applications depending on the functional groups introduced.

Scientific Research Applications

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. Additionally, the fluorophenyl group can participate in hydrophobic interactions and π-π stacking, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of (2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine can be contextualized against structurally related compounds, focusing on substituent effects and pharmacological outcomes.

Structural Analogs and Cytotoxicity

Key Observations:

Fluorine Substitution Position :

- The 2-fluorophenyl group in the target compound may enhance binding to aromatic π-systems in biological targets (e.g., enzymes, receptors) compared to 4-fluorophenyl analogs, as seen in benzimidazole derivatives .

- Fluorine’s electron-withdrawing effect increases metabolic stability, reducing oxidative degradation in vivo .

Imidazole vs. Benzimidazole Scaffolds :

- Imidazole derivatives (e.g., target compound) generally exhibit higher solubility than benzimidazoles due to reduced aromatic stacking .

- Benzimimidazoles (e.g., 2-(4-fluorophenyl)-1H-benzimidazole) show superior DNA intercalation but lower cytotoxicity in Pt(II) complexes compared to imidazole analogs .

Role of Methanamine Linkers: Methanamine bridges improve cellular uptake by facilitating protonation at physiological pH, enhancing interaction with negatively charged membranes . Modifications like pyrazole or quinoline substitutions (e.g., Compound 4 ) alter target selectivity, as seen in acetylcholinesterase vs. kinase inhibition.

Pt(II) Complexation :

- (1-Me-Imz)PtCl₂ derivatives demonstrate 5–10× higher cytotoxicity than cisplatin, attributed to improved DNA cross-linking and reduced drug resistance .

Biological Activity

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine, a compound with the molecular formula CHFN and a molecular weight of 205.23 g/mol, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of a fluorophenyl group and an imidazole moiety, which contribute to its lipophilicity and biological activity. The hydrochloride salt form enhances its solubility, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Chemical Formula | CHFN |

| Molecular Weight | 205.23 g/mol |

| IUPAC Name | (2-fluorophenyl)-(1-methylimidazol-2-yl)methanamine |

| PubChem CID | 16226825 |

Antimicrobial Properties

Recent studies have indicated that (2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine exhibits significant antimicrobial properties. Preliminary research suggests its effectiveness against various bacterial strains and fungi.

-

Antibacterial Activity :

- The compound demonstrated moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against B. subtilis and 5.64 to 77.38 µM against S. aureus .

- It also showed efficacy against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, with MIC values of 8.33 to 23.15 µM and 13.40 to 137.43 µM, respectively .

- Antifungal Activity :

The mechanism by which (2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine exerts its biological effects appears to involve interactions with specific molecular targets:

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, influencing enzymatic activity .

- Hydrophobic Interactions : The fluorophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking .

Case Studies

Several case studies have explored the pharmacological potential of (2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine:

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of the compound against a panel of bacterial and fungal strains, revealing promising results that suggest further investigation into its therapeutic applications . -

Pharmacokinetic Studies :

Research has indicated that the fluorinated structure of the compound may enhance its pharmacokinetic properties compared to non-fluorinated analogs, potentially leading to improved efficacy in therapeutic settings .

Q & A

Q. What are the optimized synthetic routes for (2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine, and how can purity be ensured?

Methodological Answer: The compound is synthesized via nitrone cycloaddition reactions using Ce(IV)-pyridyl-bis(oxazoline) catalysts under inert conditions (N₂ atmosphere). Key steps include:

- Reagent Preparation : Catalyst complexes are pre-cooled to 0°C.

- Reaction Conditions : Substrates (e.g., (E)-1-(1-methyl-1H-imidazol-2-yl)enones and nitrones) are added in stoichiometric ratios (0.2 mmol scale) in EtOAC (0.1 M).

- Purification : Flash column chromatography (SiO₂, 50% EtOAc/hexanes) yields >95% purity, verified by ¹H-NMR .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- ¹H/¹³C-NMR : Characteristic peaks include aromatic protons (δ 7.0–7.5 ppm), methyl groups (δ 3.8–4.1 ppm), and fluorine coupling patterns. For example, the 2-fluorophenyl moiety shows splitting due to ortho-fluorine effects .

- HRMS : Exact mass determination (e.g., [M+H]+ calculated vs. observed) confirms molecular formula .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and bond angles, critical for derivatives with chiral centers .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what factors influence stereochemical outcomes?

Methodological Answer: Enantioselectivity is controlled by chiral Ce(IV) catalysts. For example:

- Catalyst Loading : 5–10 mol% of Ce(IV)-pyridyl-bis(oxazoline) induces endo-selectivity (up to 99% ee).

- Temperature : Reactions at 0°C favor kinetic control, reducing racemization.

- Substrate Effects : Electron-withdrawing groups on the nitrone improve enantiomeric excess. HPLC (Chiralcel AD-H column) quantifies enantiomeric ratios .

Q. What is the cytotoxic mechanism of Pt(II) complexes derived from this compound, and how do they compare to cisplatin?

Methodological Answer:

- In Vitro Assays : Pt(II) complexes of (2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine show IC₅₀ values 2–5× lower than cisplatin in human carcinoma cell lines (e.g., A549, HeLa).

- Mechanistic Studies : Flow cytometry reveals apoptosis via mitochondrial pathways, while ICP-MS confirms intracellular Pt accumulation. SAR studies indicate the 2-fluorophenyl group enhances lipophilicity and DNA intercalation .

Q. How can computational modeling predict the bioactivity and binding modes of this compound?

Methodological Answer:

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies interactions with fungal CYP51 (target for antifungal activity) or DNA topoisomerases.

- DFT Calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to correlate with redox activity in Pt(II) complexes .

Contradiction Analysis

- Stereochemical Outcomes : reports high enantiomeric excess (99%) at 0°C, while notes lower yields (72–79%) under similar conditions. This suggests a trade-off between enantioselectivity and reaction scalability, requiring optimization for specific applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.